2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
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Description
2-(1-methyl-1H-indol-3-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20F3N5O and its molecular weight is 391.398. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) . PERK is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states .
Mode of Action
This compound acts as a potent and selective PERK inhibitor . It inhibits PERK activation in cells , thereby modulating the cellular response to endoplasmic reticulum stress.
Biochemical Pathways
The inhibition of PERK activation by this compound affects the endoplasmic reticulum stress response pathway . This pathway plays a crucial role in maintaining cellular homeostasis and is implicated in various disease states, including tumorigenesis and cancer cell survival .
Result of Action
The inhibition of PERK activation by this compound results in the suppression of tumor growth . In a study, it was found to inhibit the growth of a human tumor xenograft in mice .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c1-26-11-12(14-4-2-3-5-15(14)26)8-18(28)23-10-17-25-24-16-9-13(19(20,21)22)6-7-27(16)17/h2-5,11,13H,6-10H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTJNUGVWIYRGFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC3=NN=C4N3CCC(C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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